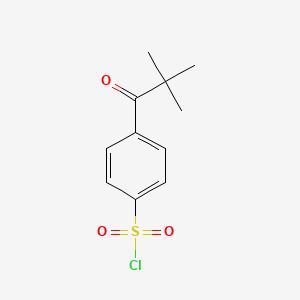

4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-(2,2-dimethylpropanoyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3S/c1-11(2,3)10(13)8-4-6-9(7-5-8)16(12,14)15/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERAQQCBZHYOHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(2,2-Dimethylpropanoyl)benzenesulfonyl chloride with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In industrial settings, the production of 4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For example, the reaction with an amine would yield a sulfonamide, while the reaction with an alcohol would produce a sulfonate ester .

Scientific Research Applications

Applications in Organic Synthesis

-

Pharmaceutical Intermediates :

- The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its sulfonyl chloride functionality allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups into drug candidates.

- For example, it has been used in the synthesis of sulfonamide antibiotics, which are essential in treating bacterial infections.

-

Agrochemical Synthesis :

- 4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride is employed in the development of herbicides and pesticides. The compound's ability to form stable sulfonamide linkages enhances the efficacy of agrochemicals by improving their binding to target enzymes in plants.

- Case studies have shown its application in synthesizing herbicides that exhibit selective action against specific weed species while minimizing impact on crops.

-

Material Science :

- In polymer chemistry, this compound acts as a coupling agent or cross-linker due to its reactive sulfonyl chloride group. It can modify polymer properties to enhance thermal stability and mechanical strength.

- Research indicates its potential use in developing high-performance materials for coatings and adhesives.

Case Study 1: Synthesis of Sulfonamide Antibiotics

A study demonstrated the use of 4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride in synthesizing a novel class of sulfonamide antibiotics. The reaction involved nucleophilic attack by an amine on the sulfonyl chloride, yielding high-purity products with significant antibacterial activity against resistant strains of bacteria.

Case Study 2: Development of Selective Herbicides

Research focused on using this compound to synthesize a new herbicide that selectively targets broadleaf weeds without affecting cereal crops. The synthesized herbicide demonstrated effective weed control in field trials while maintaining crop safety, showcasing the practical applications of 4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride in agriculture.

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride involves the formation of a reactive intermediate that can interact with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function . The specific pathways involved depend on the nature of the target molecule and the conditions under which the reaction occurs .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : Likely C₁₁H₁₃ClO₃S (inferred from structural analogs).

- Molecular Weight : Estimated ~260.73 g/mol (based on substituent addition).

- Applications : Primarily employed as an organic building block in pharmaceutical and agrochemical research .

The following table summarizes structural analogs of 4-(2,2-dimethylpropanoyl)benzene-1-sulfonyl chloride, highlighting differences in substituents, physical properties, and reactivity:

Structural and Reactivity Analysis

Steric Effects: The pivaloyl group in 4-(2,2-dimethylpropanoyl)benzene-1-sulfonyl chloride creates significant steric hindrance, reducing reaction rates in bulky nucleophilic environments compared to analogs like 4-(2-methylpropanoyl)benzene-1-sulfonyl chloride . Trifluoromethyl (-CF₃) in 2991-42-6 enhances electrophilicity of the sulfonyl chloride, accelerating reactions with amines or alcohols .

Electronic Effects: Electron-donating groups (e.g., dimethylamino in 19715-49-2) decrease sulfonyl chloride reactivity by destabilizing the transition state during nucleophilic attack . Electron-withdrawing groups (e.g., -CF₃) increase reactivity by stabilizing negative charge buildup in the transition state .

Solubility and Applications: Lipophilic substituents (e.g., octyloxy in C₁₄H₂₁ClO₃S) improve solubility in non-polar solvents, making them suitable for membrane permeability studies . Polar groups (e.g., acetamido in C₉H₁₁ClN₂O₃S) enhance water solubility, favoring aqueous-phase reactions .

Biological Activity

4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride (CAS No. 1384429-64-4) is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with a 2,2-dimethylpropanoyl moiety. The unique structural features of this compound suggest various applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

- Molecular Formula : C11H13ClO3S

- Molecular Weight : 252.74 g/mol

- Structure : The compound consists of a benzene ring with a sulfonyl chloride group and a branched acyl chain, which influences its reactivity and biological interactions.

The biological activity of 4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride is primarily attributed to its ability to interact with various biological targets. The sulfonyl chloride group can undergo nucleophilic substitution reactions, making it a potential electrophile in biochemical pathways. This reactivity allows it to modify proteins or nucleic acids, potentially leading to antibacterial or anticancer effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride exhibit significant antimicrobial properties. For instance, derivatives of sulfonyl chlorides have been shown to possess antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative organisms.

| Microorganism | Inhibition Zone Diameter (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Pseudomonas aeruginosa | 17 | |

| Escherichia coli | 11 |

These results suggest that 4-(2,2-Dimethylpropanoyl)benzene-1-sulfonyl chloride could be developed as an antimicrobial agent.

Case Studies

- Antibacterial Screening : A study demonstrated that sulfonamide derivatives exhibited potent antibacterial effects against common pathogens associated with infections. The synthesized compounds were evaluated for their minimum inhibitory concentrations (MICs), showing significant activity comparable to standard antibiotics like ciprofloxacin .

- Anticancer Research : In related research, sulfonyl chlorides were tested for their ability to inhibit cancer cell lines. Compounds showed varying degrees of cytotoxicity against breast and colon cancer cells, suggesting potential therapeutic applications .

Q & A

Q. What are the standard synthetic routes for preparing 4-(2,2-dimethylpropanoyl)benzene-1-sulfonyl chloride?

- Methodological Answer: A common approach involves sulfonation of the parent aromatic compound followed by chlorination. For example, sulfonation of 4-acetylbenzene derivatives using chlorosulfonic acid under controlled temperature (0–5°C) yields the sulfonic acid intermediate, which is then treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the sulfonyl chloride. Reaction conditions must exclude moisture to prevent hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer:

- HPLC: Use a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) to assess purity and resolve degradation products .

- NMR: ¹H and ¹³C NMR in deuterated chloroform (CDCl₃) confirm structural integrity, with characteristic peaks for the sulfonyl chloride (δ ~3.5 ppm for SO₂Cl) and acetyl groups (δ ~2.6 ppm for COCH₃) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 260.05) .

Q. How should this compound be stored to minimize decomposition?

- Methodological Answer: Store under inert gas (argon or nitrogen) at –20°C in airtight, amber glass containers. Desiccants like silica gel are critical due to hygroscopicity. Avoid prolonged exposure to light, which accelerates hydrolysis of the sulfonyl chloride group .

Advanced Research Questions

Q. How can researchers address contradictory purity data between HPLC and NMR analyses?

- Methodological Answer: Cross-validate results using complementary techniques:

- Titration: Quantify active chloride content via argentometric titration to confirm functional group integrity.

- Karl Fischer Analysis: Determine water content to assess hydrolysis (a common cause of discrepancies).

- DSC/TGA: Thermal analysis identifies impurities with distinct melting/decomposition profiles .

Q. What strategies stabilize 4-(2,2-dimethylpropanoyl)benzene-1-sulfonyl chloride in aqueous reaction media?

- Methodological Answer:

- Buffered Systems: Use non-nucleophilic buffers (e.g., HEPES, pH 7.5) to minimize hydrolysis.

- Phase-Transfer Catalysis: Employ tetrabutylammonium bromide (TBAB) to enhance solubility in biphasic systems (water/dichloromethane).

- Low-Temperature Reactions: Conduct reactions at 0–4°C to slow degradation kinetics .

Q. What mechanistic insights guide its reactivity in nucleophilic substitution reactions?

- Methodological Answer: Kinetic studies using Hammett plots or isotopic labeling (e.g., ³⁵S) reveal that the sulfonyl chloride group undergoes bimolecular nucleophilic substitution (SN2). Steric hindrance from the 2,2-dimethylpropanoyl group reduces reactivity with bulky nucleophiles, favoring smaller reactants like amines or thiols .

Q. How can researchers optimize reaction yields when synthesizing sulfonamide derivatives?

- Methodological Answer:

- Stoichiometry: Use 1.2 equivalents of amine to account for competing hydrolysis.

- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.

- In Situ Monitoring: Track reaction progress via TLC (eluent: ethyl acetate/hexane 3:7) or inline IR spectroscopy for real-time SO₂Cl consumption .

Q. How does the compound’s reactivity differ with electron-deficient vs. electron-rich aromatic substrates?

- Methodological Answer:

- Electron-Deficient Substrates: React via electrophilic aromatic substitution (EAS) at the sulfonyl chloride group, requiring Lewis acid catalysts (e.g., AlCl₃).

- Electron-Rich Substrates: Compete with Friedel-Crafts acylation; suppress by using milder conditions (e.g., room temperature, shorter reaction times) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.